2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)benzylamine
- 2-(2,4-Difluorophenyl)ethanol
Uniqueness
2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both a pyrrolidine ring and a sulfanylmethyl group attached to a difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H13F2NS |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
BFUUWLAVVOIPMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.